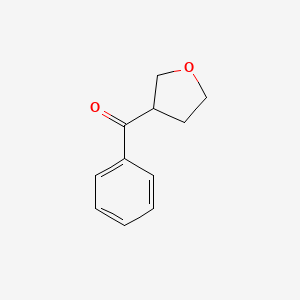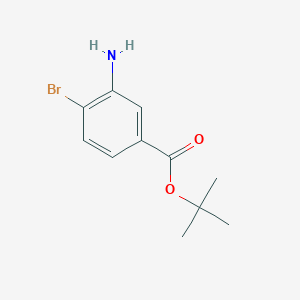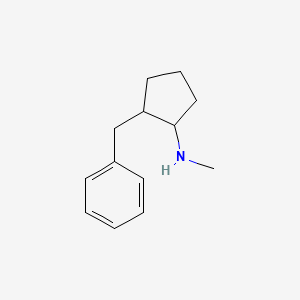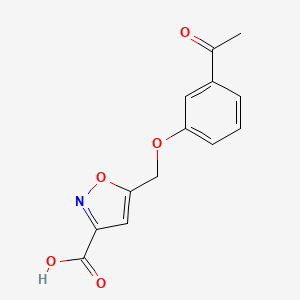
(3,4-Dimethylphenyl)methansulfonamid
Übersicht
Beschreibung
“(3,4-Dimethylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H13NO2S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(3,4-Dimethylphenyl)methanesulfonamide” consists of a methanesulfonamide group attached to a 3,4-dimethylphenyl group . The plane containing the nitrogen and sulfur atoms is perpendicular to the aromatic plane .Wissenschaftliche Forschungsanwendungen
Elektrophile Aromatische Substitutionsreaktionen
(3,4-Dimethylphenyl)methansulfonamid: dient als eine ortho/para-dirigierende Gruppe für elektrophile aromatische Substitutionsreaktionen . Diese Eigenschaft ist besonders nützlich bei der Synthese komplexer organischer Moleküle, bei denen eine präzise Kontrolle über die Position der Substitution erforderlich ist. So lässt sich beispielsweise bei der Nitrierung und Bromierung von N-(Dimethylphenyl)methansulfonamiden die Orientierung der Produkte mithilfe von 1H-NMR-Kern-Overhauser-Experimenten .
Synthese von Nitroverbindungen
Die Verbindung wird zur Synthese von Nitroverbindungen verwendet, wobei sie bekanntermaßen hochwertige 4-Nitroverbindungen liefert, die frei von isomeren Verunreinigungen sind . Dies spiegelt ihr Potenzial wider, reine Substanzen zu produzieren, die für weitere chemische Reaktionen oder als Endprodukte in Pharmazeutika von entscheidender Bedeutung sind.
Bromierungsversuche
Bei Bromierungsversuchen erleichtert this compound die Orientierung der wichtigsten Substitutionsprodukte . Die leichte Kristallisation dieser Produkte deutet darauf hin, dass es Situationen geben kann, in denen die Verwendung der Substitutionsreaktionen der Sulfonamide gegenüber der Verwendung von Acetaniliden vorzuziehen ist .
Analytische Chemiemethoden
Die Orientierung der Substitution in this compound kann mithilfe von Kern-Overhauser-Effekt (nOe) -Verstärkungen ermittelt werden, die auf der Bestrahlung des Sulfonamid-NH- und der aromatischen Methylgruppensignale im 1H-NMR-Spektrum beruhen . Diese Anwendung ist in der analytischen Chemie für die Identifizierung und Strukturanalyse organischer Verbindungen von Bedeutung.
Hydrolyse zu Dimethylnitroanilinen
Die Nitrierungsprodukte von this compound können mit Schwefelsäure hydrolysiert werden, um bekannte Dimethylnitroaniline zu erhalten . Dieser Prozess ist wichtig für die Produktion von Zwischenprodukten, die bei der Synthese von Farbstoffen, Pharmazeutika und Agrochemikalien verwendet werden.
Chemische Forschung und Entwicklung
Sigma-Aldrich stellt this compound als Teil einer Sammlung seltener und einzigartiger Chemikalien für Forscher in der frühen Entdeckungsphase bereit . Dies unterstreicht seine Rolle in der explorativen Forschung, bei der neue Anwendungen und Reaktionen untersucht werden.
Safety and Hazards
The safety data sheet for a related compound, N,N-Dimethyl methanesulfonamide, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended that the product is used only for research and development by, or directly under the supervision of, a technically qualified individual .
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZVMYIPUKLUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What key structural features of (3,4-Dimethylphenyl)methanesulfonamide are highlighted in the research and how might these features influence its potential biological activity?
A: The research emphasizes the conformation of the N—H bond in (3,4-Dimethylphenyl)methanesulfonamide. [] This bond adopts an anti conformation relative to the meta-methyl group on the benzene ring. [] This is similar to the conformation observed in N-(3-methylphenyl)methanesulfonamide. [] Interestingly, this contrasts with N-(3,4-Dichlorophenyl)methanesulfonamide, where the N—H bond is syn to the meta-chloro group. [] This suggests that the type and position of substituents on the benzene ring can influence the molecule's conformation, which could be relevant for potential interactions with target proteins or enzymes. Additionally, the research highlights that the methanesulfonyl group in (3,4-Dimethylphenyl)methanesulfonamide is positioned on the opposite side of the benzene ring from the amide H atoms. [] This positioning is similar to other methanesulfonanilides and is suggested to potentially increase accessibility for interactions with a biological target. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



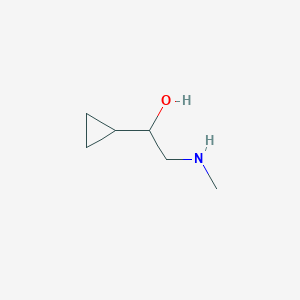




![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)
